RMC-4550 - 2172651-73-7

RMC-4550

Catalog Number: EVT-281096
CAS Number: 2172651-73-7
Molecular Formula: C21H26Cl2N4O2
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RMC-4550 is a small molecule developed by Revolution Medicines that acts as a potent and selective allosteric inhibitor of SHP2 [, , , , ]. SHP2, encoded by the PTPN11 gene, plays a crucial role in various cellular processes, including growth, proliferation, differentiation, and survival, by acting as a convergent signal transduction node within the receptor tyrosine kinase (RTK)-RAS-MAPK pathway [, , , , ].

RMC-4550 binds to an allosteric site on SHP2, distinct from the catalytic site, inducing a conformational change that inhibits its phosphatase activity [, ]. Due to its role in the RTK-RAS-MAPK pathway, RMC-4550 has shown promising anti-tumor activity in preclinical models of various cancers, including leukemia, lung cancer, pancreatic cancer, esophageal cancer, and glioblastoma [, , , , , , , , , ]. Its mechanism of action and favorable pharmacological properties have led to its investigation as a potential therapeutic agent for cancers driven by aberrant SHP2 activity.

SHP099

Compound Description: SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a critical role in regulating the RAS/MAPK signaling pathway []. SHP099 binds to a unique allosteric site on SHP2, stabilizing its autoinhibited conformation and preventing its activation [].

Relevance: SHP099 is structurally distinct from RMC-4550, but both compounds are potent and selective allosteric inhibitors of SHP2 [, , ]. Studies have shown that both compounds can inhibit the growth of various tumor types, including those harboring KRAS mutations [, , ].

II-B08

Compound Description: II-B08 is a potent and selective allosteric inhibitor of SHP2, similar to SHP099 and RMC-4550. It effectively targets the autoinhibited conformation of SHP2, hindering its activation and downstream signaling [].

Relevance: Although structurally different from RMC-4550, II-B08 shares the same target and mechanism of action. Both compounds demonstrate antitumor activity by inhibiting SHP2 and subsequently suppressing the RAS/MAPK pathway [].

TNO-155

Compound Description: TNO-155 (developed by Novartis AG) is an allosteric inhibitor of SHP2. It demonstrates potent inhibition of SHP2 activity and has been explored in preclinical models for its antitumor effects [].

MRTX-1257

Compound Description: MRTX-1257 is a potent and selective inhibitor of KRASG12C, a specific mutant form of the KRAS protein commonly found in various cancers []. It binds to the inactive, GDP-bound state of KRASG12C, inhibiting its activity and downstream signaling [].

Relevance: Although MRTX-1257 targets KRASG12C, it has been investigated in combination with RMC-4550 as a potential therapeutic strategy for KRAS-mutant cancers []. Preclinical studies have shown that combining MRTX-1257 with RMC-4550 resulted in synergistic growth inhibition in vitro and tumor shrinkage in vivo in KRASG12C-driven lung cancer models [].

MRTX-849 (Adagrasib)

Compound Description: MRTX-849 (Adagrasib) is an orally bioavailable, selective, and irreversible inhibitor of KRASG12C. It forms a covalent bond with the cysteine residue of KRASG12C, locking it in an inactive state and inhibiting its downstream signaling [, ].

Relevance: MRTX-849 specifically targets KRASG12C, whereas RMC-4550 targets SHP2, a downstream effector of KRAS signaling [, ]. Studies have explored the combination of MRTX-849 with RMC-4550 to enhance the antitumor effects in KRASG12C-mutant cancers [, ].

AMG-510 (Sotorasib)

Compound Description: AMG-510 (Sotorasib) is another orally bioavailable, irreversible inhibitor of KRASG12C, similar in mechanism to MRTX-849 [].

Relevance: Similar to MRTX-849, AMG-510 targets KRASG12C, whereas RMC-4550 targets SHP2. Both compounds have been investigated for their potential synergistic effects in inhibiting the growth of KRASG12C-driven cancers [].

Pomalidomide

Compound Description: Pomalidomide is an immunomodulatory drug with direct anti-myeloma activity. It exhibits several mechanisms of action, including inhibiting tumor cell growth, inducing apoptosis, and modulating the immune system to target myeloma cells [].

Relevance: Pomalidomide has been conjugated with RMC-4550 to create a PROTAC (proteolysis targeting chimera) molecule for targeted degradation of SHP2 []. This approach aims to combine the SHP2 inhibitory activity of RMC-4550 with the protein degradation properties of pomalidomide for enhanced anti-cancer effects [].

Source and Classification

RMC-4550 is classified under small molecule inhibitors targeting protein tyrosine phosphatases, specifically the SHP2 enzyme. It was developed through a systematic approach involving structure-guided drug design, leveraging insights from X-ray crystallography to enhance its potency and selectivity against SHP2 while minimizing off-target effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of RMC-4550 involves a multi-step process that can be summarized as follows:

This methodical approach not only enhances the compound's activity but also allows for scalability in production.

Molecular Structure Analysis

Structure and Data

RMC-4550 exhibits a unique molecular structure that facilitates its interaction with SHP2. The compound's design incorporates specific functional groups that enable allosteric binding, thus inhibiting SHP2 activity effectively.

  • Molecular Formula: C17_{17}H20_{20}N4_{4}O
  • Molecular Weight: 304.37 g/mol
  • Key Structural Features: The presence of a piperazine moiety enhances binding affinity and selectivity towards SHP2, differentiating it from other inhibitors like SHP099 and TNO155 .
Chemical Reactions Analysis

Reactions and Technical Details

RMC-4550 primarily undergoes biochemical reactions that involve its inhibition of SHP2. The compound has been shown to inhibit purified, activated full-length human SHP2 with an IC50 value of 1.55 nM, indicating high potency. In cellular assays, it exhibits a cellular IC50 of 39 nM in PC9 cells, demonstrating its effectiveness in a biological context .

The mechanism of inhibition is characterized by:

  • Allosteric Modulation: RMC-4550 binds to an allosteric site on SHP2, altering its conformation and reducing its enzymatic activity.
  • Target Selectivity: The compound shows significant selectivity for SHP2 over other phosphatases and kinases, minimizing potential side effects .
Mechanism of Action

Process and Data

The mechanism of action of RMC-4550 involves several key processes:

  1. Target Engagement: It selectively binds to the allosteric site on SHP2.
  2. Inhibition of Signaling Pathways: By inhibiting SHP2, RMC-4550 disrupts downstream signaling pathways, particularly the RAS/MAPK pathway.
  3. Biochemical Effects: The inhibition leads to reduced levels of phosphorylated ERK (pERK), which is indicative of decreased MAPK pathway activation .

In preclinical models, RMC-4550 has demonstrated the ability to enhance antitumor immunity by modulating T-cell infiltrates and altering macrophage polarization within the tumor microenvironment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RMC-4550 possesses several notable physical and chemical properties:

  • Solubility: The compound exhibits high passive permeability (458 nm/s), suggesting good absorption characteristics.
  • Stability: It has been evaluated for intrinsic clearance rates in hepatocytes, showing low to moderate clearance (3.6–24 µL/min/million cells), which is favorable for prolonged therapeutic action.
  • Chemical Stability: Stability studies indicate that RMC-4550 maintains its integrity under various conditions relevant to pharmaceutical formulations.

These properties contribute to its potential as a therapeutic agent.

Applications

Scientific Uses

RMC-4550 is primarily investigated for its applications in cancer therapy due to its role as an allosteric inhibitor of SHP2:

  • Cancer Treatment: It shows promise in treating cancers driven by receptor tyrosine kinases through targeted inhibition of oncogenic signaling pathways.
  • Immunotherapy Enhancement: Research indicates that RMC-4550 can enhance antitumor immune responses, making it a candidate for combination therapies with checkpoint inhibitors .
  • Preclinical Studies: Various studies have demonstrated its efficacy in preclinical models, particularly in cancers associated with mutations in the RAS pathway .

Properties

CAS Number

2172651-73-7

Product Name

RMC-4550

IUPAC Name

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol

Molecular Formula

C21H26Cl2N4O2

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1

InChI Key

IKUYEYLZXGGCRD-ORAYPTAESA-N

SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N

Solubility

Soluble in DMSO

Synonyms

RMC-4550; RMC-4550; RMC-4550.

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.